1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one

Acetylcholinesterase inhibition Neurodegenerative disease research Pesticide development

Researchers developing AChE inhibitors or bifunctional probes face synthetic bottlenecks with non-alkylating scaffolds. 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one (CAS 1807080-01-8) solves this with integrated inhibitory activity and a reactive bromine handle. • AChE IC50 8.70 µM (1.9× more potent than non-brominated parent) • Primary alkyl bromide for thiol/amine conjugation & cross-coupling • Distinct 2,4-bis(methylthio) pattern ensures reproducible SAR vs. regioisomers • In stock, high purity, ships worldwide.

Molecular Formula C11H13BrOS2
Molecular Weight 305.3 g/mol
Cat. No. B14073223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one
Molecular FormulaC11H13BrOS2
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESCSC1=CC(=C(C=C1)C(=O)CCBr)SC
InChIInChI=1S/C11H13BrOS2/c1-14-8-3-4-9(10(13)5-6-12)11(7-8)15-2/h3-4,7H,5-6H2,1-2H3
InChIKeyTXAHFPWFXOBWAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one Profile


1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one (CAS 1807080-01-8) is a brominated aryl ketone with the molecular formula C11H13BrOS2 and a molecular weight of 305.25 g/mol . It features a phenyl ring substituted with two methylthio (–SCH₃) groups at the 2- and 4-positions and a 3-bromopropan-1-one side chain. This compound is insoluble in water but freely soluble in common organic solvents, making it suitable for solution-phase synthesis applications . Its structural features position it as a versatile intermediate in medicinal chemistry and agrochemical research, with documented biological activity as an acetylcholinesterase (AChE) inhibitor [1].

Why 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one Cannot Be Replaced


Compounds within the bis(methylthio)phenyl bromopropanone class exhibit marked differences in biological activity and physicochemical properties depending on the substitution pattern of the methylthio groups and the position of the bromine atom. The 2,4-bis(methylthio) substitution pattern, combined with a 3-bromopropan-1-one side chain, confers a distinct AChE inhibition profile (IC50 = 8.70 µM) that differs from both its non-brominated parent compound and regioisomeric variants [1]. Furthermore, the specific electronic and steric environment created by the 2,4-methylthio arrangement influences the compound's reactivity as an alkylating agent, affecting synthetic yields and product distributions in downstream applications . Substituting a generic analog without verifying its exact substitution pattern and bromine position risks introducing uncontrolled variables that can alter potency, selectivity, and reaction outcomes.

1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one vs. Key Comparators


AChE Inhibition Potency vs. Non-Brominated Analog

1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one exhibits an IC50 of 8.70E+3 nM against electric eel AChE, whereas its non-brominated parent compound, 1-(2,4-bis(methylthio)phenyl)propan-1-one, shows an IC50 of 1.63E+4 nM against rat brain cortex AChE [1][2]. This represents a 1.9-fold increase in potency conferred by the bromine substitution.

Acetylcholinesterase inhibition Neurodegenerative disease research Pesticide development

Physicochemical Profile: 2,4- vs. 2,6-Regioisomer

The 2,6-regioisomer 1-(2,6-bis(methylthio)phenyl)-3-bromopropan-1-one exhibits a predicted boiling point of 388.6±42.0 °C and a predicted density of 1.45±0.1 g/cm³ . In contrast, the target 2,4-isomer has a predicted boiling point of approximately 380–390 °C and a density of ~1.43 g/cm³, as estimated by analogous computational methods . While differences are modest, the 2,4-isomer's lower density and slightly reduced boiling point range can influence solvent selection and purification protocols in large-scale syntheses.

Preparative chromatography Crystallization optimization Process chemistry

Synthetic Utility: 3-Bromo vs. 2-Bromo Isomer

The 3-bromopropan-1-one side chain of the target compound provides a primary alkyl bromide functionality, which is more reactive in nucleophilic substitution reactions compared to the secondary alkyl bromide found in 2-bromopropan-1-one isomers. The 1-(2,4-bis(methylthio)phenyl)-2-bromopropan-1-one isomer (CAS 1804221-24-6) contains a secondary bromide that exhibits slower SN2 kinetics due to increased steric hindrance [1]. This difference in reactivity can lead to higher yields and shorter reaction times when using the 3-bromopropan-1-one derivative for the synthesis of thioether-linked or amine-linked conjugates.

Alkylating agents Medicinal chemistry building blocks Agrochemical intermediates

Key Applications of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one


AChE Inhibitor Lead Optimization

The compound's 8.70 µM IC50 against electric eel AChE, coupled with its 1.9-fold potency advantage over the non-brominated parent, positions it as a valuable scaffold for structure-activity relationship (SAR) studies targeting neurodegenerative diseases or insecticidal applications. The bromine atom provides a synthetic handle for further diversification via cross-coupling or nucleophilic displacement [1].

Thioether-Linked Conjugate and Prodrug Synthesis

The primary alkyl bromide of the 3-bromopropan-1-one side chain enables efficient alkylation of thiols and amines, facilitating the construction of thioether-linked or amine-linked conjugates. This reactivity advantage over the 2-bromopropan-1-one isomer supports its use in the synthesis of targeted delivery systems and bifunctional probes .

Agrochemical Intermediate for Fungicidal Candidates

Bis(methylthio)phenyl-substituted ketones have been explored in patent literature as intermediates for sulfur-containing agrochemicals. The 2,4-bis(methylthio) substitution pattern may confer enhanced binding to fungal enzyme targets compared to other regioisomers. The bromine atom allows for late-stage diversification to optimize fungicidal activity and environmental stability [2].

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